3-Chloro-4-methoxypyridine hydrochloride

Description

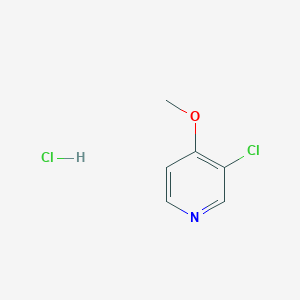

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

861024-97-7 |

|---|---|

Molecular Formula |

C6H7Cl2NO |

Molecular Weight |

180.03 g/mol |

IUPAC Name |

3-chloro-4-methoxypyridine;hydrochloride |

InChI |

InChI=1S/C6H6ClNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H |

InChI Key |

ISMHTJGUMJXJCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)Cl.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methoxypyridine Hydrochloride Analogs

Vibrational Spectroscopy Applications (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of pyridine (B92270) derivatives. These methods probe the vibrational modes of a molecule, which are sensitive to its specific arrangement of atoms and functional groups. For a molecule like 3-Chloro-4-methoxypyridine (B1592520) hydrochloride, every bond and functional group has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, highlighting polar functional groups. Key absorptions would include the N-H stretch of the pyridinium (B92312) ion, C-H stretches of the aromatic ring and methoxy (B1213986) group, C=C and C=N ring stretching vibrations, and C-O (ether) and C-Cl stretches. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and provides complementary information. The pyridine ring breathing modes are often prominent in Raman spectra. researchgate.net Due to its C2v point-group symmetry, the pyridine molecule has 27 vibrational modes, all of which are Raman active, while 24 are IR active. aps.org Changes in these spectral patterns upon substitution or salt formation provide detailed insights into the molecular structure. nih.gov

The combination of FT-IR and Raman data allows for a detailed conformational analysis and confirmation of the compound's identity. For instance, the presence of a broad absorption band in the FT-IR spectrum in the 2500-3000 cm⁻¹ range is often characteristic of the N-H⁺ stretch in a hydrochloride salt, providing evidence of protonation.

Table 1: Representative Vibrational Frequencies for 3-Chloro-4-methoxypyridine Hydrochloride This table is illustrative and actual peak positions can vary.

| Functional Group | Vibration Type | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Pyridinium N-H | Stretching | 2500 - 3000 (broad) | Weak or not observed |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C, C=N | Ring Stretching | 1450 - 1610 | 1450 - 1610 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 | Present |

| C-Cl | Stretching | 700 - 850 | 700 - 850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Protonation State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules like this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the pyridine ring. umn.edu The methoxy group would typically appear as a singlet at approximately 3.8-4.0 ppm.

Crucially, NMR is used to confirm the protonation state of the pyridine nitrogen. The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom. nih.gov This protonation significantly alters the electronic environment of the ring, leading to a downfield shift of the ring protons compared to the free base. Furthermore, ¹⁵N NMR spectroscopy can be used as a direct method to characterize the extent of proton transfer to the pyridine base. nih.gov The presence of a signal for the pyridinium proton (N-H⁺), often broadened by exchange, provides definitive evidence of salt formation. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is illustrative; actual shifts are solvent and concentration-dependent.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.3 | - |

| C-2 | - | ~148 |

| C-3 | - | ~125 |

| C-4 | - | ~155 |

| H-5 | ~7.2 | - |

| C-5 | - | ~110 |

| H-6 | ~8.2 | - |

| C-6 | - | ~145 |

| Methoxy (-OCH₃) | ~3.9 (singlet, 3H) | ~56 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented in a reproducible manner, creating a unique fragmentation pattern that aids in structural confirmation. The fragmentation of pyridine derivatives often involves cleavages initiated at the heteroatom or attached functional groups. youtube.com For this compound, expected fragmentation pathways include the loss of the chlorine atom, cleavage of the methoxy group (loss of a methyl radical, •CH₃), or loss of a formyl radical (•CHO). nih.gov

A hallmark feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, two peaks will be observed, separated by two mass-to-charge units (m/z), with a corresponding ~3:1 intensity ratio. chemguide.co.uk This M⁺/M⁺+2 pattern is definitive proof of the presence of a single chlorine atom in the molecule or fragment.

Table 3: Expected Mass Spectrometry Fragments for the 3-Chloro-4-methoxypyridine Moiety Based on the molecular formula C₆H₆ClNO. The hydrochloride proton is typically not observed in standard EI-MS.

| Fragment Description | Proposed Formula | Expected m/z (for ³⁵Cl) | Key Feature |

|---|---|---|---|

| Molecular Ion | [C₆H₆ClNO]⁺• | 143 | Exhibits M⁺/M⁺+2 pattern |

| Loss of Methyl Radical | [C₅H₃ClNO]⁺• | 128 | Exhibits M⁺/M⁺+2 pattern |

| Loss of Chlorine Radical | [C₆H₆NO]⁺ | 108 | Singlet peak |

| Loss of HCl | [C₆H₅NO]⁺• | 107 | Singlet peak |

X-ray Diffraction Studies on Crystalline Pyridine Derivatives for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.org This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyridine ring.

Furthermore, XRD reveals the conformation of the molecule and its packing arrangement within the crystal lattice. researchgate.net A key feature that would be elucidated is the nature of the intermolecular forces, particularly the hydrogen bond between the acidic pyridinium proton (N-H⁺) and the chloride anion (Cl⁻). The geometry of this hydrogen bond is a critical aspect of the crystal structure of pyridine hydrochloride salts. capes.gov.br The analysis also provides fundamental crystallographic data, including the unit cell dimensions and the space group symmetry. researchgate.net

Table 4: Typical Crystallographic Data from an X-ray Diffraction Study This table presents hypothetical but representative data for a pyridine derivative.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 13.7, b = 12.5, c = 11.4 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.4, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1897 |

| Z | The number of molecules per unit cell. | 4 |

Computational and Theoretical Investigations on the 3 Chloro 4 Methoxypyridine Scaffold

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. For 3-Chloro-4-methoxypyridine (B1592520) hydrochloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its molecular geometry and vibrational modes.

Geometry Optimization: The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 3-Chloro-4-methoxypyridine hydrochloride, this process involves minimizing the energy of the molecule with respect to all atomic coordinates. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Electronic Structure: DFT calculations elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The electron density map reveals regions of high and low electron concentration, while the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, as well as the chlorine atom, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one associated with the hydrochloride, highlighting their electrophilic nature.

Vibrational Analysis: Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. The analysis allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the molecule. For instance, characteristic stretching frequencies for C-Cl, C-O, C=N, and C-H bonds can be identified. nih.govresearchgate.net

Table 1: Selected Predicted Vibrational Frequencies for this compound using DFT

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-Cl | Stretching | ~750 - 800 |

| C-O (methoxy) | Asymmetric Stretching | ~1250 - 1300 |

| C-O (methoxy) | Symmetric Stretching | ~1020 - 1080 |

| C=N (pyridine) | Stretching | ~1580 - 1620 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| N-H (hydrochloride) | Stretching | ~2400 - 2800 |

Note: The values in this table are hypothetical and represent typical ranges for the indicated vibrational modes.

Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis) using Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting various spectroscopic parameters of molecules. researchgate.net Beyond the vibrational spectra discussed in the previous section, these methods can also forecast electronic spectra, such as UV-Vis absorption.

IR and Raman Spectroscopy: As mentioned, DFT calculations provide a robust framework for predicting IR and Raman spectra. nih.govresearchgate.net The calculated intensities of the vibrational modes for both IR and Raman scattering can be used to generate theoretical spectra that can be directly compared with experimental data. researchgate.net This comparison is invaluable for confirming the identity and purity of a synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (e.g., a π orbital of the pyridine (B92270) ring) to a low-energy unoccupied molecular orbital (e.g., a π* orbital).

Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~270 | High |

| n → π* | ~310 | Low |

Note: The values in this table are hypothetical and based on typical electronic transitions for similar aromatic heterocycles.

Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. researchgate.net The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO and LUMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophile). The LUMO is the innermost orbital without electrons and is related to the molecule's ability to act as an electron acceptor (electrophile). For this compound, the HOMO is likely to be localized on the pyridine ring and the methoxy (B1213986) group, which are electron-rich. The LUMO, on the other hand, would be expected to have significant contributions from the pyridine ring, particularly the carbon atoms bearing the chloro and methoxy substituents.

Energy Gap and Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational Approaches to Structure-Property Relationships and Substituent Effects

Computational methods are powerful tools for investigating structure-property relationships, allowing for a systematic study of how changes in molecular structure affect its properties. In the context of the 3-Chloro-4-methoxypyridine scaffold, these approaches can be used to understand the influence of the chloro and methoxy substituents on its chemical and physical properties.

Substituent Effects: The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyridine ring creates a unique electronic environment. The chlorine atom, through its inductive effect, withdraws electron density from the ring, while the methoxy group donates electron density through resonance. Computational studies can quantify these effects by analyzing the charge distribution and orbital energies of a series of related molecules where these substituents are varied. This allows for a deeper understanding of how these groups influence the reactivity of the pyridine ring towards electrophilic or nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR): QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its properties. For this compound and its analogs, computational descriptors (such as those derived from DFT calculations) can be correlated with experimentally determined properties like solubility, melting point, or biological activity. These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. For example, the lipophilicity, often represented by the calculated logP value, can be predicted and correlated with membrane permeability.

By systematically modifying the substituents on the pyridine ring in silico and calculating the resulting changes in electronic and steric properties, a comprehensive understanding of the structure-property landscape can be achieved. sci-hub.se This knowledge is invaluable for the rational design of new molecules based on the 3-Chloro-4-methoxypyridine scaffold for various applications.

Reactivity and Chemical Transformations of 3 Chloro 4 Methoxypyridine Derivatives

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The reactivity of halogenated pyridines, such as 3-chloro-4-methoxypyridine (B1592520) hydrochloride, in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their synthetic utility. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles on the ring, a process that is further influenced by the position and nature of other substituents.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, often involving electron-withdrawing groups. libretexts.org The second step involves the departure of the leaving group (the halide ion), which restores the aromaticity of the ring. libretexts.org

In the context of 3-chloro-4-methoxypyridine, the chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. The outcome of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on related 2-chloropyridines have shown that they undergo nucleophilic substitution with a variety of reagents. lookchem.com The kinetics of these reactions often follow a second-order rate law, being first order in both the halide and the nucleophile. libretexts.orgresearchgate.net The rate of reaction is also dependent on the nucleophilicity of the attacking species and can be affected by the solvent used. researchgate.net

The presence of the methoxy (B1213986) group at the 4-position can also influence the regioselectivity and rate of nucleophilic attack. While electron-withdrawing groups generally activate the ring towards SNAr, the specific positioning of substituents is crucial. In some cases, the interplay between the directing effects of the nitrogen atom and the substituents can lead to complex reaction outcomes.

Functional Group Interconversions of Chloromethyl and Methoxy Groups

The chloromethyl and methoxy groups attached to the pyridine ring offer versatile handles for a wide range of functional group interconversions, significantly expanding the synthetic utility of 3-chloro-4-methoxypyridine derivatives.

The chloromethyl group, a reactive alkylating agent, is a key feature in many synthetic pathways. wikipedia.org For example, 2-(chloromethyl)pyridine (B1213738) is a known precursor to various pyridine-containing ligands. wikipedia.org The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. A common method for preparing chloromethylpyridines involves the treatment of the corresponding picoline-N-oxide with an activating agent like phosphoryl chloride or thionyl chloride. wikipedia.orgprepchem.com For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride can be synthesized from 4-methoxy-3,5-dimethyl-2-pyridylmethanol using thionyl chloride. prepchem.com

The methoxy group, on the other hand, can be a precursor to a hydroxyl group through demethylation. This transformation is often a critical step in the synthesis of various biologically active compounds. The resulting hydroxypyridine can then be further functionalized.

The interplay between these two functional groups allows for a multitude of synthetic transformations. For example, a synthetic route to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride involves a series of reactions including methylation, amination, chlorination, oxidation, and methoxylation starting from voitol. google.com Another process describes the preparation of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride through methoxylation, followed by methylation and hydroxylation, and finally chlorination. rasayanjournal.co.in These examples highlight the strategic importance of functional group interconversions in building complex pyridine-based molecules.

Oxidation and Reduction Pathways of Pyridine Derivatives

The redox chemistry of pyridine derivatives is a critical aspect of their reactivity, influencing their stability and synthetic transformations. The pyridine ring itself is generally resistant to oxidation, particularly under acidic conditions where it forms a pyridinium (B92312) salt. biosynce.com This increased stability is due to the positive charge on the nitrogen atom, which enhances its electron-withdrawing inductive effect and lowers the electron density on the ring. biosynce.com However, if side chains are present on the pyridine ring, they can undergo oxidation. biosynce.com

Conversely, pyridine can undergo oxidation at the nitrogen atom under specific conditions, such as reaction with a peroxy acid or hydrogen peroxide, to form a pyridine N-oxide. biosynce.com The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. The oxygen atom's lone pair of electrons can conjugate with the aromatic π-system, increasing the electron density at the α and γ positions. biosynce.com This activation makes the pyridine N-oxide more susceptible to electrophilic substitution reactions, which typically occur at the 4-(γ) position. biosynce.com Simultaneously, the positive charge on the nitrogen atom in the N-oxide derivative makes the ring more prone to nucleophilic substitution reactions. biosynce.com

Pyridine derivatives can also undergo reduction. The pyridine ring can be hydrogenated, either through catalytic hydrogenation or by using chemical reducing agents, to form piperidines. biosynce.com The electrochemical properties of pyridine derivatives have also been a subject of interest. Studies have shown that the presence of electron-donating or electron-accepting groups can modify the reduction peak potential of these compounds. mdpi.com The electrochemical behavior, including oxidation and reduction potentials, is influenced by factors such as the position and nature of substituents on the pyridine ring. mdpi.comacs.org

Derivatization Strategies for Enhanced Reactivity and Introduction of Diverse Functionalities

The derivatization of pyridine scaffolds is a key strategy for enhancing their reactivity and introducing a wide array of functional groups, which is crucial for the development of new chemical entities with diverse applications. rsc.orgnih.gov The inherent chemical properties of the pyridine ring, combined with the strategic placement of substituents, allow for a multitude of transformations. nih.gov

One common approach to enhance reactivity is through the formation of pyridine N-oxides. biosynce.com The N-oxide group activates the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions. biosynce.com This strategy allows for the introduction of substituents at positions that might otherwise be unreactive. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can lead to the formation of 2-substituted pyridines. organic-chemistry.org

Another powerful strategy involves the use of blocking groups to direct functionalization to a specific position. A notable example is the use of a maleate-derived blocking group to achieve selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov This method allows for the introduction of various alkyl groups at the 4-position with high regioselectivity. nih.gov

The generation of highly reactive intermediates, such as pyridynes, also opens up unique avenues for difunctionalization. For instance, 3-chloro-2-ethoxypyridine (B70323) can serve as a precursor to a 3,4-pyridyne intermediate, which can then be trapped with nucleophiles and electrophiles to introduce two new substituents in a regioselective manner. nih.govrsc.org

Furthermore, the existing functional groups on a substituted pyridine, such as the chloro and methoxy groups in 3-chloro-4-methoxypyridine, can be transformed to introduce further diversity. For example, the methoxy group can be converted to a hydroxyl group, which can then participate in a variety of other reactions. The development of one-pot synthesis methods and multicomponent reactions further streamlines the process of generating diverse pyridine derivatives. organic-chemistry.orgnih.gov These strategies, which often involve a sequence of reactions such as Wittig, Staudinger, and aza-Wittig reactions, allow for the rapid construction of polysubstituted pyridines from simple starting materials. organic-chemistry.org

Coupling Reactions and Metal-Catalyzed Cross-Couplings of Halogenated Pyridines

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated pyridines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in pharmaceutical and materials chemistry. nih.govmdpi.com

The Suzuki-Miyaura coupling involves the reaction of a halo-pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. The reactivity of the halopyridine in Suzuki-Miyaura coupling is dependent on the nature and position of the halogen. For instance, in di- or poly-halogenated pyridines, the reaction can often be performed selectively at one position over another. rsc.org For example, the reaction of 3,5-dibromopyridazine (B1419067) has been shown to occur selectively at the C5 position under certain conditions. rsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired outcome. A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, have been developed to facilitate the coupling of even challenging substrates like chloro-pyridines. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds by coupling a halo-pyridine with an amine. nih.govmdpi.com This reaction provides a direct route to amino-pyridines, which are important building blocks in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the efficiency and selectivity of the Buchwald-Hartwig reaction are highly dependent on the choice of catalyst system and reaction conditions. mdpi.com

These cross-coupling reactions have been successfully applied to a wide range of halogenated pyridines, including those with various substituents. For example, 2-chloro-6-methoxypyridine (B123196) has been used as a substrate in Suzuki coupling reactions to synthesize new bipyridine derivatives. dergipark.org.tr The chloro-substituent in the resulting products can then be used for further coupling reactions, allowing for the stepwise construction of complex molecules. dergipark.org.tr The development of efficient and regioselective cross-coupling methods continues to be an active area of research, expanding the synthetic toolbox for the derivatization of halogenated pyridines. nih.gov

Synthetic Utility and Industrial Applications of Methoxypyridine Hydrochloride Intermediates

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Methoxypyridine hydrochloride derivatives are crucial intermediates in the pharmaceutical industry. cionpharma.comchemicalbook.comlookchem.com Their structural framework is a key component in several widely used active pharmaceutical ingredients (APIs). The specific arrangement of substituents on the pyridine (B92270) ring is critical, and different isomers serve as precursors to different major drugs. For instance, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride is a key intermediate for the antiulcer agent Omeprazole (B731), while 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is essential for synthesizing Pantoprazole (B1678409). cionpharma.comnih.govpatsnap.com These compounds provide a foundational scaffold that is modified in subsequent steps to produce the final API, highlighting their role in the efficient and cost-effective manufacturing of important medicines. cionpharma.com

The most prominent application of methoxypyridine hydrochloride intermediates is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. cionpharma.com

Omeprazole Synthesis: The production of Omeprazole involves the condensation of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. cionpharma.comchemicalbook.com This reaction forms a thioether intermediate, which is then oxidized to create the final sulfoxide (B87167) structure of Omeprazole. chemicalbook.com The synthesis relies on the reactivity of the chloromethyl group on the pyridine derivative, which allows for the coupling of the two main heterocyclic fragments of the drug. cionpharma.comchemicalbook.com

Table 1: Key Pyridine Intermediates in PPI Synthesis

| Intermediate Compound | Target API | Role in Synthesis |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Omeprazole | Provides the substituted pyridine moiety; couples with the benzimidazole (B57391) portion. cionpharma.comchemicalbook.com |

| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Pantoprazole | Provides the substituted pyridine moiety; couples with the difluoromethoxy-substituted benzimidazole portion. nih.govgoogleapis.com |

Building Blocks for Complex Heterocyclic Compounds and Scaffold Libraries

Heterocyclic compounds form the backbone of medicinal chemistry, with the pyridine scaffold being particularly prevalent in pharmacologically active molecules. sigmaaldrich.com Methoxypyridine hydrochloride derivatives are valuable as versatile building blocks for creating more complex heterocyclic systems and for generating scaffold libraries used in drug discovery. sigmaaldrich.comgoogle.com

The reactivity of the chloromethyl group enables a range of synthetic transformations, including alkylation and cross-coupling reactions, allowing chemists to introduce diverse functionalities and build intricate molecular architectures. guidechem.com This versatility makes these intermediates highly sought after for synthesizing novel pyridine-based therapeutic agents targeting conditions beyond gastric acid-related disorders, such as central nervous system and cardiovascular diseases. guidechem.com By providing a modifiable heterocyclic core, these compounds facilitate the exploration of new chemical space in the quest for new medicines. google.com

Applications in Agrochemical Development, including Pesticides and Herbicides

The utility of substituted pyridines extends into the agrochemical sector. Chloromethyl pyridine derivatives are recognized as important intermediates for a variety of agricultural chemicals, including pesticides, herbicides, and fungicides. google.com The pyridine ring is a key structural motif in many active agrochemical ingredients. nih.gov

Substituted pyridine intermediates, such as 3-Chloro-4-methoxypyridine (B1592520) hydrochloride and its isomers, serve as starting materials for novel pesticide and herbicide analogs. guidechem.comgoogle.com The strategic placement of substituents on the pyridine ring can influence the biological activity and selectivity of the final product. For example, the synthesis of the herbicide Flazasulfuron relies on a substituted pyridine core. nih.gov The use of these intermediates allows for the systematic modification of molecular structures, which can lead to the development of agrochemicals with improved efficacy and better environmental safety profiles. guidechem.com

Emerging Areas: Integration into Polymers for Advanced Materials Science

While the primary applications of methoxypyridine hydrochloride intermediates are in pharmaceuticals and agrochemicals, their utility in materials science is an emerging area of interest. cionpharma.comguidechem.com The reactive nature of these compounds makes them suitable for integration into polymers to create advanced functional materials. guidechem.com

Their potential uses include serving as monomers or additives in the preparation of specialty polymers, dyes, and other functional materials. guidechem.com The incorporation of the substituted pyridine moiety can impart specific properties, such as thermal stability, conductivity, or chelating abilities, to the resulting polymer. This area of application is less developed than its pharmaceutical or agrochemical counterparts but represents a promising direction for future research and development. cionpharma.comguidechem.com

Structure Activity Relationship Sar Studies of Pyridine Based Bioactive Analogs

Pyridine (B92270) Scaffold as a Privileged Pharmacophore in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in drug discovery and development, widely recognized as a "privileged scaffold". rsc.orgnih.gov This designation stems from its presence in a vast number of biologically active compounds, including over 7,000 existing drug molecules and 95 FDA-approved pharmaceuticals. rsc.orgnih.gov Its prevalence is attributed to several key properties that enhance the pharmacological and pharmacokinetic profiles of molecules.

The pyridine moiety can significantly improve a drug's biochemical potency, metabolic stability, and cellular permeability. nih.gov Furthermore, its basic nature can enhance water solubility, a crucial factor for drug delivery. nih.gov The pyridine nucleus is found in numerous natural products, such as vitamins (niacin, pyridoxine), alkaloids (nicotine, atropine), and coenzymes, highlighting its fundamental role in biological systems. nih.govnih.gov In medicinal chemistry, the pyridine ring is often employed as a bioisostere for other functional groups like amines, amides, and benzene (B151609) rings, allowing for the fine-tuning of a compound's properties. The therapeutic versatility of pyridine-based compounds is extensive, with applications as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and cardiovascular agents. rsc.orgnih.govnih.gov

Influence of Halogen and Methoxy (B1213986) Substituents on Biological Activity and Target Interaction

The biological activity of pyridine derivatives can be significantly modulated by the introduction of various substituents, with halogens and methoxy groups playing a particularly important role. The nature, position, and number of these substituents can influence a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

Methoxy Substituents: The methoxy group (-OCH3) is an electron-donating group that can influence a molecule's electronic distribution and hydrogen bonding capabilities. In some pyridine derivatives, the presence of methoxy groups has been associated with enhanced antimicrobial activity. For example, nicotinic acid benzylidene hydrazide derivatives with dimethoxy substituents were among the most active against tested microbial strains. nih.gov Conversely, in other contexts, the introduction of a methoxy group can have varied effects. For instance, in a study of pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of N,N,N-trimethylethylenediamine substitution resulted in higher activity compared to compounds with an N-methylpiperazine structure. nih.gov

The strategic placement of these substituents is crucial. For example, in a series of 2-amino-5-substituted pyridine derivatives, substitution at position 4 on the pyridine ring resulted in greater fungicidal and bactericidal activity compared to positions 3 and/or 6. tandfonline.com

Research on Antimicrobial Properties of Pyridine Derivatives

Pyridine derivatives represent a significant class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govnih.gov The versatility of the pyridine scaffold allows for the synthesis of a wide array of derivatives with potent antimicrobial efficacy. nih.gov

Numerous studies have demonstrated the potential of pyridine-containing compounds as effective antimicrobial agents. For instance, diacylhydrazine and acyl(arylsulfonyl)hydrazine derivatives of pyridine have shown promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Candida albicans) microorganisms. Thienopyridine compounds have also exhibited good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial activity is often dependent on the specific substitutions on the pyridine ring. For example, a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines showed that their antibacterial activity is structure-dependent and affects the lipopolysaccharide (LPS) of bacteria. nih.gov Furthermore, novel pyridine and thienopyridine derivatives have been synthesized and shown to exhibit good to strong antimicrobial activity against strains like E. coli, B. mycoides, and C. albicans. researchgate.net

Activity against Specific Microbial Strains

The antimicrobial efficacy of pyridine derivatives has been evaluated against a range of specific microbial strains, revealing varied levels of activity.

| Compound/Derivative Class | Microbial Strain(s) | Observed Activity | Reference(s) |

| 3-chloro-1-(4-fluoro phenyl)/(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus (MTCC-3160), Bacillus subtilis (MTCC-441), Escherichia coli (MTCC-1652) | Mild to moderate activity | scirp.org |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines (compounds 5a, 5g-5k) | Escherichia coli K12, R2, R3, R4 | MIC values in the range of 0.2–1.3 µg/mL | nih.gov |

| Pyridine derivatives containing imidazo[2,1-b] rsc.orgnih.govnih.govthiadiazole moiety (compound 17d) | Fungus ATCC 9763 | Antibacterial activity twice that of gatifloxacin | nih.gov |

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Compound 12a showed MIC of 0.0195 mg/mL against E. coli | researchgate.net |

| Fused Pyrano[2,3-b]Pyridines derivatives (Compound 8) | Staphylococcus aureus | Potent activity (up to 90% impact) | ekb.eg |

Enzyme Inhibition Studies Involving Pyridine Analogs (e.g., Phosphopantetheinyl Transferases)

Pyridine analogs have been extensively studied as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases. Their ability to interact with the active sites of enzymes makes them attractive candidates for drug design.

For example, pyridine derivatives have been investigated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. acs.org In one study, pyridine diamine derivatives were found to be more potent inhibitors of butyrylcholinesterase (BChE) than the corresponding pyrimidine (B1678525) compounds. acs.org Another area of interest is the inhibition of cytochrome P450 enzymes. Pyridine-containing substrate analogs have been designed as inhibitors of CYP8B1, a target for type 2 diabetes and nonalcoholic fatty liver disease. nih.gov

Phosphopantetheinyl Transferases (PPTases):

Further research into pyridine analogs as enzyme inhibitors is ongoing. For example, pyridine derivatives have been investigated as inhibitors of quinolinate phosphoribosyl transferase, with potent inhibition observed when the analogs possessed a negatively charged group at the 2-position of the pyridine ring. nih.gov Additionally, pyridine-quinoline hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, an enzyme involved in tumorigenesis. tandfonline.com

Future Perspectives in 3 Chloro 4 Methoxypyridine Research

Development of Novel, Sustainable, and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a subject of intense research, with a continuous drive towards greener, more efficient, and cost-effective methods. nih.gov Future efforts in the synthesis of 3-Chloro-4-methoxypyridine (B1592520) and its analogs will likely focus on several key areas:

Catalyst-Mediated Synthesis: The use of novel catalysts, such as silica-supported perchloric acid (HClO₄•SiO₂), has shown promise in the one-pot synthesis of functionalized pyridines. nih.gov Future research will likely explore other solid-supported catalysts and transition-metal-catalyzed reactions, like those involving palladium and tri(2-furyl)phosphine, to improve yields and facilitate easier purification. nih.gov

Green Chemistry Protocols: Microwave-assisted synthesis and the use of environmentally benign solvents are becoming increasingly important. nih.gov These "green protocols" aim to reduce reaction times, energy consumption, and the use of hazardous reagents, making the synthesis of pyridine derivatives more sustainable.

Dearomatization Strategies: Late-stage functionalization (LSF) through dearomatization is an emerging technique for creating complex, three-dimensional molecules from flat, aromatic precursors like pyridine. researchgate.net This approach allows for the introduction of functional groups at positions that are not easily accessible through traditional methods, opening up new avenues for creating novel pyridine derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better control over reaction parameters, improved safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of 3-Chloro-4-methoxypyridine hydrochloride could lead to more efficient and reproducible industrial production.

Advanced Computational Design of Novel Pyridine Derivatives with Tuned Reactivity and Selectivity

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with specific properties. nih.gov For pyridine derivatives, computational methods are being used to predict reactivity, selectivity, and biological activity, thereby guiding synthetic efforts.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations are used to understand the electronic structure and geometry of pyridine derivatives, which in turn helps in predicting their reactivity and spectroscopic properties. nih.govmdpi.com For instance, DFT can elucidate the regioselectivity of metallation reactions, a key step in the functionalization of the pyridine ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in understanding the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By identifying the key structural features responsible for a desired pharmacological effect, QSAR models can guide the design of more potent and selective pyridine-based drugs. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction of pyridine derivatives with biological targets such as enzymes and receptors. researchgate.netnih.gov By visualizing how a molecule binds to its target, researchers can design modifications to improve binding affinity and specificity. nih.gov For example, molecular modeling has been instrumental in developing pyridine-based inhibitors of enzymes implicated in diseases like Alzheimer's. acs.orgacs.org

Exploration of Undiscovered Applications in Catalysis and Advanced Functional Materials

While pyridine derivatives are well-established in pharmaceuticals, their potential in catalysis and materials science is still being explored. The unique electronic properties of the pyridine ring, which can be fine-tuned by substituents like chloro and methoxy (B1213986) groups, make them attractive candidates for a range of applications.

Potential future applications include:

Metal-Organic Frameworks (MOFs): Pyridine-containing ligands, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, are used to construct MOFs. researchgate.net These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The specific substitution pattern of 3-Chloro-4-methoxypyridine could be exploited to create MOFs with tailored properties.

Nonlinear Optical (NLO) Materials: Chromophores based on electron-rich and electron-poor moieties can exhibit significant NLO properties. researchgate.net The strategic arrangement of substituents on the pyridine ring can lead to the development of new materials for applications in optoelectronics and photonics. researchgate.net

Fluorescent Dyes: Pyridine derivatives can serve as the core of fluorescent molecules for use in biological imaging. mdpi.com The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the pyridine ring. mdpi.com

Deeper Investigation into Molecular Mechanisms of Action and Target Specificity for Bioactive Analogs

A thorough understanding of the molecular mechanisms of action is crucial for the development of safe and effective drugs. For bioactive pyridine analogs, future research will focus on elucidating their interactions with biological targets and understanding the structure-activity relationships (SAR).

Key areas of investigation will include:

Target Identification and Validation: Identifying the specific molecular targets of bioactive pyridine derivatives is a critical first step. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches.

Structure-Activity Relationship (SAR) Studies: SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov For example, studies have shown that the position and nature of substituents on the pyridine ring can have a dramatic effect on the potency and selectivity of enzyme inhibitors. acs.orgnih.gov The presence of a methoxy group, for instance, has been shown to enhance the anti-inflammatory activity of certain pyridine derivatives. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: PK/PD modeling is used to understand how a drug is absorbed, distributed, metabolized, and excreted by the body, and how it exerts its therapeutic effect. This information is crucial for optimizing the dosing regimen and minimizing potential side effects. The pyridine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-methoxypyridine hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via chlorination of 4-methoxypyridine using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (temperature, solvent, catalyst) are critical for regioselectivity. For example, chlorination at the 3-position requires careful control of stoichiometry and reaction time to avoid over-chlorination. Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

- Optimization : Yield and purity are enhanced by using inert atmospheres (N₂/Ar) and polar aprotic solvents like dichloromethane. Reaction progress is monitored via TLC or HPLC.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, chloro at C3). For example, the methoxy group typically shows a singlet at ~δ 3.8 ppm in ¹H NMR.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 164.03 for C₆H₇ClNO⁺) .

- FT-IR : Peaks at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Key Data : The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C) compared to the free base, making it suitable for in vitro studies. In organic solvents, solubility is highest in DMSO (>100 mg/mL), which is ideal for stock solutions .

Advanced Research Questions

Q. How do substituent positions (chloro vs. methoxy) on the pyridine ring affect reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing chloro group at C3 directs electrophilic substitution to the C2 or C6 positions, while the methoxy group at C4 activates the ring for nucleophilic attack. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs preferentially at C2 due to steric hindrance at C6 .

- Contradiction Resolution : Conflicting reports on regioselectivity can arise from solvent polarity or catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Systematic screening of catalysts and DFT calculations are recommended to resolve discrepancies .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodology :

- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄) to prevent hydrolysis of the methoxy group. Use buffered solutions (pH 4–6) for stability.

- Basic Conditions : Degradation via dechlorination is minimized by using mild bases (e.g., K₂CO₃ instead of NaOH) and low temperatures (<0°C) .

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Approach :

- Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies binding affinities. For instance, the chloro group enhances hydrophobic interactions in enzyme active sites.

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis links substituent electronegativity (e.g., Cl, OCH₃) to antimicrobial or antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.